1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide
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Description
1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TFA-NAAA and is a potent inhibitor of the enzyme N-acylethanolamine acid amidase (NAAA).
Scientific Research Applications
Synthesis and Chemical Properties
Cycloaddition Reactions : N-Acetyl-2-azetine, a related compound, undergoes Lewis acid catalyzed [4 + 2]-cycloaddition with imines, leading to the formation of tetrahydroquinolines, a class of compounds with several potential applications (Stevenson, Nieuwenhuyzen, & Osborne, 2002).
Synthesis of Azetidinones : The synthesis of 2-azetidinones, similar in structure to the compound , has been studied, demonstrating methods that may be applicable to synthesizing related compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Organocatalysis in Aldol Reactions : Enantiopure azetidine-2-carboxamides have been synthesized and used as organocatalysts in aldol reactions, indicating potential applications in stereoselective synthesis (Song et al., 2014).
Biological Activities and Applications
Antimicrobial and Antioxidant Activities : Azetidinone derivatives, structurally related to the compound , have been studied for their antimicrobial and antioxidant activities, hinting at potential biological applications (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Antibacterial Agents : The synthesis of azetidinones and their evaluation as potential antibacterial agents have been reported, suggesting possible uses in combating bacterial infections (Desai, Shah, Bhavsar, & Saxena, 2008).
Protein Conformation Studies : Research has been conducted on the effects of azetidine-2-carboxylic acid derivatives on protein conformation, which could be relevant for understanding protein structure and function (Zagari, Némethy, & Scheraga, 1990).
Antimicrobial Synthesis : New pyridothienopyrimidines and pyridothienotriazines, which include azetidine derivatives, have been synthesized and tested for antimicrobial activities, indicating potential pharmaceutical applications (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
properties
IUPAC Name |
1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-6(18)17-4-7(5-17)12(19)16-9-3-2-8(13)10(14)11(9)15/h2-3,7H,4-5H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTDHCKPHJHSNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=C(C(=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide |
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